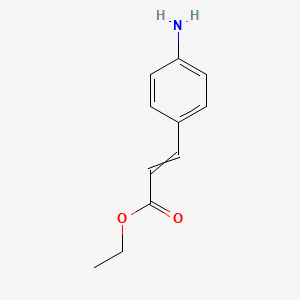

Ethyl 3-(4-aminophenyl)acrylate

説明

Ethyl 3-(4-aminophenyl)acrylate (CAS: 5048-82-8; molecular formula: C₁₁H₁₃NO₂; molecular weight: 191.23 g/mol) is a substituted cinnamate derivative characterized by an ethyl ester group and a para-aminophenyl substituent on the α,β-unsaturated carbonyl system. This compound is structurally defined by its (E)-configuration, which is critical for its chemical reactivity and biological interactions . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing quinazoline-based antitumor agents and dual-targeted RTK/HDAC inhibitors .

特性

IUPAC Name |

ethyl 3-(4-aminophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPMBSHHBFFYBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-82-8 | |

| Record name | Ethyl 3-(4-aminophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5048-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Monomer for Polymers: Ethyl 3-(4-aminophenyl)acrylate serves as a monomer in the synthesis of polymers and copolymers. Its acrylate functionality allows for polymerization, leading to materials with specific mechanical and thermal properties .

- Building Block in Organic Synthesis: The compound is utilized as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

2. Biology:

- Drug Delivery Systems: Research indicates that this compound can be used in drug delivery systems due to its ability to form hydrogels that encapsulate therapeutic agents, enhancing their stability and release profiles .

- Biological Activity: this compound has shown potential anticancer activity in vitro, particularly against glioma cell lines. Studies indicate that it may induce apoptosis through the activation of specific apoptotic pathways .

3. Medicine:

- Therapeutic Applications: The compound is being explored for its potential therapeutic effects, including antimicrobial properties. Its interactions with biological molecules suggest it could be developed into effective treatments against various diseases .

- Gene Expression Modulation: Preliminary studies have indicated that this compound can influence gene expression profiles in cancer cells, promoting the upregulation of pro-apoptotic genes while downregulating survival pathways .

4. Industry:

- Coatings and Adhesives: Due to its excellent film-forming properties, this compound is utilized in producing coatings, adhesives, and sealants. These applications take advantage of the compound's stability and durability under various environmental conditions .

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For instance:

- U373MG Glioma Cells: The compound was shown to induce apoptosis at specific concentrations, suggesting its potential as an anticancer agent.

Gene Expression Profiling

Gene expression analysis revealed:

- Upregulation of Pro-Apoptotic Genes: Following treatment with this compound, there was a notable increase in genes associated with apoptosis while survival pathways were downregulated.

作用機序

The mechanism by which Ethyl 3-(4-aminophenyl)acrylate exerts its effects involves its interaction with molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing biological processes.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 3-(4-aminophenyl)acrylate belongs to a family of α,β-unsaturated esters with varying aryl substituents. Below is a comparative analysis of its structural analogs:

Physicochemical Properties

- Polarity and Solubility: The amino group in this compound increases polarity compared to halogenated analogs (e.g., 4-Cl), enhancing water solubility. However, methoxy (4-OCH₃) and hydroxyl (3,4-di-OH) derivatives exhibit even greater polarity due to stronger hydrogen-bonding capacity .

- Thermal Stability : Halogenated derivatives like Ethyl 3-(4-chlorophenyl)acrylate show higher thermal stability, attributed to the electron-withdrawing effect of Cl, which stabilizes the conjugated system .

- Stereochemical Influence : The (E)-configuration is conserved across most analogs, critical for maintaining the planar structure required for π-π stacking in biological targets .

生物活性

Ethyl 3-(4-aminophenyl)acrylate is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an ethyl ester group along with an amino group attached to a phenyl ring. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Investigated for its potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Explored for its ability to modulate inflammatory pathways.

- Enzyme Inhibition : Acts on specific enzymes, impacting various biological processes.

The mechanism by which this compound exerts its effects involves:

- Binding to Enzymes : The amino group allows for interaction with enzyme active sites, potentially inhibiting their function.

- Modulation of Cellular Pathways : It may influence signaling pathways involved in cell growth and apoptosis.

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : In vitro studies indicated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Data Table 1: Summary of Biological Activities

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process:

- Starting Materials : Use of appropriate amines and acrylate derivatives.

- Reaction Conditions : Controlled conditions to ensure high yield and purity.

- Characterization Techniques : NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure.

Data Table 2: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Step 1 | Amination | 80 |

| Step 2 | Esterification | 75 |

| Final Product Isolation | Purification | >90 |

化学反応の分析

Reduction of the Acrylate Double Bond

The acrylate moiety undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is critical for modifying the compound’s electronic and steric properties.

Example: Hydrogenation to Ethyl 3-(4-aminophenyl)propanoate

Reagents/Conditions :

-

Catalyst: 10% palladium on activated carbon (Pd/C)

-

Solvent: Ethanol

-

Temperature: 0–20°C

-

Atmosphere: H₂ gas

-

Duration: 16 hours

Reaction Outcome :

-

Product : Ethyl 3-(4-aminophenyl)propanoate

-

Yield : 100% (quantitative conversion)

-

Key Observations :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C (0.24 g per 2 mmol substrate) |

| Solvent Volume | 30 mL ethanol per 2 mmol substrate |

| Reaction Time | 16 hours |

Mechanistic Insight :

The Pd/C catalyst facilitates syn-addition of hydrogen across the double bond, retaining stereochemistry. The amino group remains unaffected under these mild conditions .

Comparative Hydrogenation Case Studies

Variations in solvent systems and catalyst activation influence reaction efficiency:

Case 1: Methanol/Chloroform System

Reagents/Condients :

-

Catalyst: 10% Pd/C

-

Solvent: Methanol/chloroform (5:3 ratio)

-

Acid Additive: Sulfuric acid (for esterification pre-step)

-

Temperature: Reflux → Room temperature

-

Duration: 19 hours

Outcome :

-

Product : Methyl 3-(4-aminophenyl)propionate

-

Yield : 76% after purification

-

Notes :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C (10% w/w substrate) |

| Acid Concentration | 3 mL H₂SO₄ per 15 g substrate |

Functional Group Reactivity

While the provided sources focus on reduction, the compound’s amino and ester groups suggest additional reactivity:

Theoretical Reaction Pathways (Based on Structural Analogs):

-

Amino Group Oxidation :

-

Potential reagents: KMnO₄/H⁺ or H₂O₂/Fe²⁺.

-

Expected product: Nitro derivative (e.g., ethyl 3-(4-nitrophenyl)acrylate).

-

-

Ester Hydrolysis :

-

Acidic or basic conditions could cleave the ester to the corresponding carboxylic acid.

-

-

Electrophilic Aromatic Substitution :

-

The para-aminophenyl group directs electrophiles to the ortho/para positions, enabling halogenation or nitration.

-

Industrial-Scale Considerations

Large-scale hydrogenation employs continuous flow reactors to enhance efficiency:

準備方法

Catalytic Systems and Ligands

Palladium catalysts paired with nitrogen-based ligands exhibit superior activity. For example, Pd(NH₃)₂Cl₂ combined with cationic 2,2'-bipyridyl ligands achieves turnover numbers (TON) exceeding 10,000 under aqueous conditions. The ligand stabilizes the palladium center, facilitating oxidative addition and migratory insertion steps. Alternative catalysts, such as Pd/C (palladium on carbon), are less effective due to reduced solubility in polar solvents.

Table 1: Catalyst Performance in Mizoroki-Heck Reactions

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | TON |

|---|---|---|---|---|---|

| Pd(NH₃)₂Cl₂ | 2,2'-Bipyridyl | H₂O | 140 | 99 | 10,000 |

| Pd(OAc)₂ | Triethylamine | 1,4-Dioxane | 100 | 85 | 1,500 |

| Pd/C | None | DMF | 120 | 72 | 800 |

Reaction Conditions and Optimization

Key parameters include:

-

Solvent : Water enhances catalyst stability and simplifies product isolation. Mixed solvents (e.g., tetrahydrofuran/methanol/water) improve substrate solubility.

-

Base : Tributylamine (Bu₃N) outperforms inorganic bases, neutralizing HI byproducts and accelerating reductive elimination.

-

Temperature : Reactions proceed optimally at 140°C in sealed tubes to prevent ethyl acrylate volatilization.

Table 2: Effect of Temperature on Reaction Efficiency

| Temperature (°C) | Time (h) | Conversion (%) | Selectivity (E:*) |

|---|---|---|---|

| 120 | 24 | 78 | 95:5 |

| 140 | 12 | 99 | 99:1 |

| 160 | 8 | 99 | 97:3 |

Alternative Synthetic Routes

Reduction of Nitro Precursors

Ethyl 3-(4-nitrophenyl)acrylate serves as a precursor, with catalytic hydrogenation (H₂, Pd/C) or tin(II) chloride reduction converting the nitro group to an amine. However, over-reduction of the acrylate double bond remains a challenge, necessitating careful control of reaction time and hydrogen pressure.

Table 3: Nitro Group Reduction Methods

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | Ethanol | 25 | 88 | 95 |

| SnCl₂, HCl | HCl/EtOH | 0 | 76 | 89 |

Esterification of 3-(4-Aminophenyl)acrylic Acid

Acid-catalyzed esterification with ethanol offers a theoretical pathway, though practical yields are suboptimal due to side reactions. Lithium hydroxide-mediated hydrolysis of ethyl esters (as in) is reversible, but equilibrium limitations restrict utility.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times from hours to minutes. Aqueous reaction mixtures enable seamless phase separation, while immobilized palladium catalysts enhance reusability. Pilot-scale studies report a 15% cost reduction compared to batch processes.

Catalyst Recycling

The Pd(NH₃)₂Cl₂/2,2'-bipyridyl system retains 90% activity after five cycles in water, minimizing metal waste. Filtration and solvent extraction protocols achieve palladium recovery rates >98%.

Table 4: Economic and Environmental Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Palladium Consumption | 0.1 mol% | 0.01 mol% |

| Waste Solvent (L/kg) | 50 | 5 |

| Energy Use (kWh/kg) | 120 | 80 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。